3,4,6-Tri-O-acetyl-L-glucal

Descripción general

Descripción

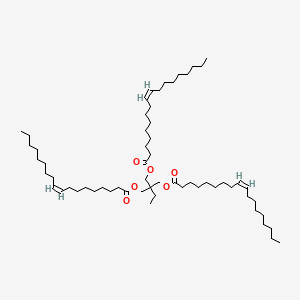

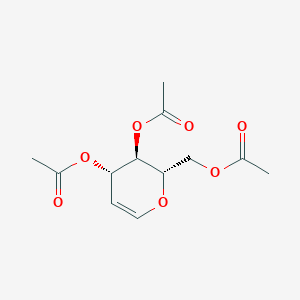

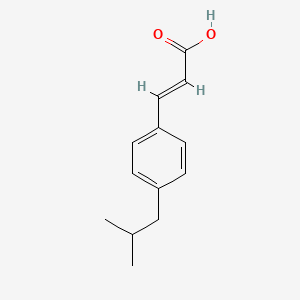

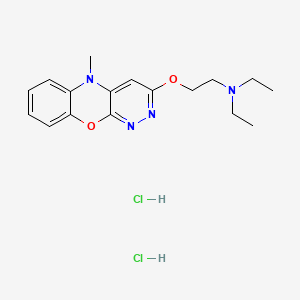

3,4,6-Tri-O-acetyl-L-glucal, also known as 1,5-anhydro-2-deoxy-D-arabino-hex-1-enitol triacetate, is the acetate protected cyclic enol-ether (glycal) of D-glucose . It is a building block useful in the synthesis of a range of carbohydrates . The molecular formula is C12H16O7 and the molecular weight is 272.25 .

Synthesis Analysis

3,4,6-Tri-O-acetyl-L-glucal is used in various synthesis processes. For instance, it is used in the Ferrier rearrangement of acetylated glucal . It is also used in the synthesis of a 16-membered macrolactone natural product (−)-A26771B . Another synthesis method involves the use of a Zn/AcOH/AcONa/CuSO4 mixture .Molecular Structure Analysis

The molecular structure of 3,4,6-Tri-O-acetyl-L-glucal is characterized by a cyclic vinyl ether, which is extensively substituted . The InChI string representation isInChI=1S/C12H16O7/c1-7(13)17-6-11-12(19-9(3)15)10(4-5-16-11)18-8(2)14/h4-5,10-12H,6H2,1-3H3/t10-,11-,12+/m0/s1 . Chemical Reactions Analysis

As an alkene, a glycal can undergo electrophilic addition across the double bond to introduce halogens and epoxides or be used to generate deoxy monosaccharides . 3,4,6-Tri-O-acetyl-D-glucal can undergo a Ferrier rearrangement with an alcohol and Lewis acid to give a 2,3-unsaturated product .Physical And Chemical Properties Analysis

3,4,6-Tri-O-acetyl-L-glucal appears as a crystalline powder . It is soluble in chloroform and ethanol, but insoluble in water . The exact mass is 272.08960285 g/mol .Aplicaciones Científicas De Investigación

Chlorination and Hydrolysis Processes : Adamson and Foster (1969) discovered that chlorination of 3,4,6-tri-O-acetyl-D-glucal in daylight leads to the formation of 2-chloro-2-deoxy-D-glucose and other derivatives, providing an improved route for synthesizing these compounds (Adamson & Foster, 1969).

Epoxidation and Formation of Anhydrosugars : Cheshev, Marra, and Dondoni (2006) conducted a multi-gram epoxidation of 3,4,6-tri-O-benzyl-D-glucal and D-galactal, yielding corresponding 1,2-anhydrosugars with high selectivity (Cheshev, Marra, & Dondoni, 2006).

Electrochemical Bromochlorination : Damljanović et al. (2011) studied the electrochemical bromochlorination of peracetylated glycals including 3,4,5-tri-O-acetyl-D-glucal, leading to the formation of 2-bromo-2-deoxy-glycopyranosyl chlorides (Damljanović et al., 2011).

Catalysis by Mercuric Ion : Gonzalez, Lesage, and Perlin (1975) discovered that in the presence of mercuric sulfate, 3,4,6-tri-O-acetyl-D-glucal can be converted into various aldehydes, demonstrating the role of mercuric ion in catalyzing these transformations (Gonzalez, Lesage, & Perlin, 1975).

Photochemical Addition of Acetone : Matsuura et al. (1973) investigated the irradiation of 3,4,6-tri-O-acetyl-D-glucal in different solvent mixtures, elucidating the effects on the photochemical addition process (Matsuura et al., 1973).

Synthesis of 2-Fluoroglucal Derivatives : Boyd, Jones, Quayle, and Waring (2006) described the synthesis of 3,4,6-Tri-O-methyl-D-glucal from 3,4,6-tri-O-acetyl-D-glucal, demonstrating its application in the creation of vinyl carbanions and subsequent reactions (Boyd et al., 2006).

Stereoselective Synthesis of Unsaturated Pseudoglycosides : Regueira et al. (2016) explored the ultrasound-promoted glycosidation of alcohols using 3,4,6-tri-O-acetyl-D-glucal, achieving good yields and selectivity (Regueira et al., 2016).

Electrochemical Bromination in DMSO : Damljanović et al. (2010) conducted an electrochemical bromination study of 3,4,6-tri-O-acetyl-D-glucal in DMSO, which led to the formation of monobrominated glucose and mannose derivatives (Damljanović et al., 2010).

Protic Acid-Mediated Synthesis of Unsaturated-O-Glucosides : Agarwal, Rani, and Vankar (2004) demonstrated the use of perchloric acid supported on silica gel in converting glucals into 2,3-unsaturated-O-glucosides with good yields and selectivity (Agarwal, Rani, & Vankar, 2004).

Conformational Studies at the DFT Level : Nowacki and Liberek (2018) performed comparative conformational studies of 3,4,6-tri-O-acetyl-1,5-anhydro-2-deoxyhex-1-enitols, providing insights into the conformational equilibria and molecular interactions of these compounds (Nowacki & Liberek, 2018).

Safety And Hazards

Direcciones Futuras

3,4,6-Tri-O-acetyl-L-glucal is being used in chemical and enzymatic synthesis of complex carbohydrates and in the synthesis of C-oligosaccharides and glycoproteins . There is an increased interest in exploring carbohydrate scaffolds in drug discovery as a consequence of identifying the role of glycoconjugates in biological recognition and signal transduction processes . An interesting enzymatic deprotection strategy has been applied to 3,4,6-tri-O-acetyl-d-glucal, which is operationally simple, easy to scale-up, and the biocatalyst might be effortlessly recycled from the reaction mixture .

Propiedades

IUPAC Name |

[(2S,3R,4S)-3,4-diacetyloxy-3,4-dihydro-2H-pyran-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O7/c1-7(13)17-6-11-12(19-9(3)15)10(4-5-16-11)18-8(2)14/h4-5,10-12H,6H2,1-3H3/t10-,11-,12+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLPWGHLVUPBSLP-SDDRHHMPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C=CO1)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@H]1[C@@H]([C@H](C=CO1)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4,6-Tri-O-acetyl-L-glucal | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Propenal, 2-methyl-3-[4-(1-methylethyl)phenyl]-](/img/structure/B1311114.png)